2-(Naphthalen-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound with the molecular formula C14H15NO·HCl. It is a derivative of morpholine, where the morpholine ring is substituted with a naphthalene group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)morpholine hydrochloride typically involves the reaction of naphthalene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Naphthalen-2-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the naphthalene substitution.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Other substituted morpholines: Compounds with different substituents on the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Biological Activity
2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound characterized by a morpholine ring substituted with a naphthalene moiety. Its molecular formula is C_{13}H_{13}ClN_{2}O, and it has a molecular weight of approximately 224.7 g/mol. This compound is typically encountered as a white to off-white solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, in vitro studies have shown that it exhibits cytotoxic effects against murine leukemia cells and human colon cancer cell lines .
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. This includes the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally related compounds:
Compound Name | Structure | Key Features |
---|---|---|
Morpholine | Morpholine | Parent compound lacking naphthalene substitution. |
Naphthalene derivatives | Naphthalene Derivative | Similar structures but different functional groups affecting biological activity. |
4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine | Phenylethyl Morpholine | Contains phenylethyl side chain; potential for different biological activity. |
The presence of the naphthalene moiety in this compound contributes to its unique electronic properties and biological activities, differentiating it from other morpholine derivatives.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a recent study, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics used in clinical settings .
- Cytotoxicity Against Cancer Cell Lines : A study published in an oncology journal evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (human colon cancer). The findings revealed an IC50 value in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
Properties
IUPAC Name |
2-naphthalen-2-ylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOFTOWKICNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350768-35-2 |
Source
|
Record name | 2-(naphthalen-2-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.